Cas no 886906-78-1 (4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide)

4-(4-Fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a specialized benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a fluorobenzenesulfonamido moiety and a nitro-substituted benzothiazole ring, suggesting possible activity as an enzyme inhibitor or receptor modulator. The presence of electron-withdrawing groups (fluoro and nitro) enhances its binding affinity and selectivity in targeted interactions. This compound may serve as a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the development of antimicrobial or anticancer agents. Its well-defined molecular architecture allows for precise structural modifications, making it a useful scaffold for structure-activity relationship studies.
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide structure
886906-78-1 structure
Product name:4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No:886906-78-1
MF:C20H13FN4O5S2
MW:472.469424962997
CID:5476990

4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
    • 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
    • Inchi: 1S/C20H13FN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)
    • InChI Key: WMJNIYSBMAEPAP-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C([N+]([O-])=O)C=C2S1)(=O)C1=CC=C(NS(C2=CC=C(F)C=C2)(=O)=O)C=C1

4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2620-0993-3mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2620-0993-5mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2620-0993-5μmol
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2620-0993-10μmol
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2620-0993-2mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2620-0993-100mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2620-0993-1mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2620-0993-4mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2620-0993-40mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2620-0993-30mg
4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
886906-78-1 90%+
30mg
$119.0 2023-05-16

Additional information on 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Recent Advances in the Study of 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS: 886906-78-1)

The compound 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS: 886906-78-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity towards target proteins. These efforts have provided valuable insights into its potential as a lead compound for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated remarkable efficacy in inhibiting the activity of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and cancer. The study utilized X-ray crystallography to reveal the precise molecular interactions between the compound and the COX-2 active site, offering a structural basis for its inhibitory effects. These findings suggest its potential as a novel anti-inflammatory agent with reduced side effects compared to existing therapeutics.

Another significant development involves the compound's application in targeted cancer therapy. Preclinical trials have shown that 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific oncogenic proteins. Mechanistic studies indicate that the compound induces apoptosis via the mitochondrial pathway, making it a promising candidate for further investigation in oncology.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent efforts have focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this compound through the drug discovery pipeline.

In conclusion, 4-(4-fluorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide represents a compelling area of research with potential applications in inflammation and cancer therapy. Continued exploration of its mechanism of action and therapeutic potential is essential for translating these findings into clinical applications. Future studies should prioritize addressing its pharmacokinetic limitations and evaluating its safety profile in vivo.

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